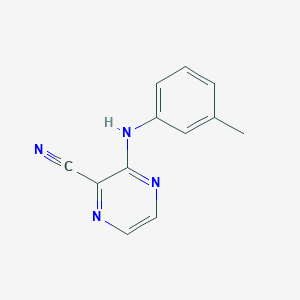
3-(M-tolylamino)pyrazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(M-tolylamino)pyrazine-2-carbonitrile is an organic compound with the molecular formula C12H10N4 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of a tolylamino group at the 3-position and a carbonitrile group at the 2-position of the pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(M-tolylamino)pyrazine-2-carbonitrile typically involves the reaction of 3-amino-2-chloropyrazine with m-toluidine in the presence of a suitable base. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or dimethylformamide (DMF). The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
3-(M-tolylamino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of pyrazine-2,3-dione derivatives.
Reduction: Formation of 3-(M-tolylamino)pyrazine-2-amine.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
科学研究应用
3-(M-tolylamino)pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-(M-tolylamino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
3-Aminopyrazine-2-carbonitrile: Similar structure but lacks the tolylamino group.
3-(Phenylamino)pyrazine-2-carbonitrile: Similar structure with a phenyl group instead of a tolyl group.
3-(Methylamino)pyrazine-2-carbonitrile: Similar structure with a methyl group instead of a tolyl group.
Uniqueness
3-(M-tolylamino)pyrazine-2-carbonitrile is unique due to the presence of the tolylamino group, which can influence its chemical reactivity and biological activity. The tolylamino group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
属性
分子式 |
C12H10N4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
3-(3-methylanilino)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C12H10N4/c1-9-3-2-4-10(7-9)16-12-11(8-13)14-5-6-15-12/h2-7H,1H3,(H,15,16) |
InChI 键 |
ZEVIZMHJHUAMQE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC2=NC=CN=C2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-4-[(3-methoxyphenyl)methyl]-2-methyl-9-(4-methylphenyl)-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraene-3,6-dione](/img/structure/B14902727.png)

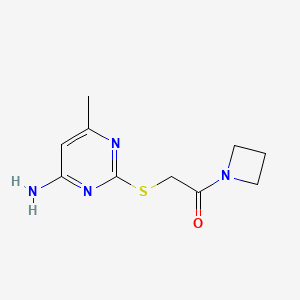
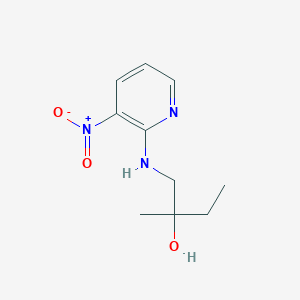
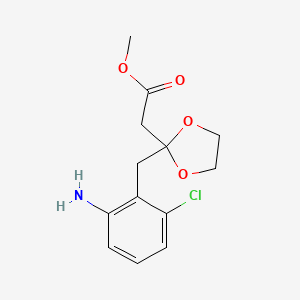
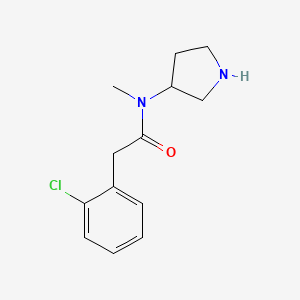
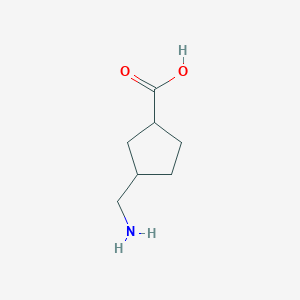
![n-(3-(1h-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14902779.png)
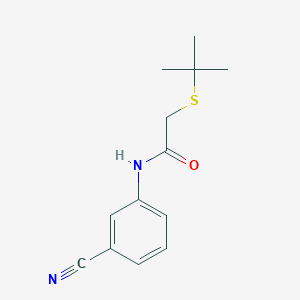
![6-Chloroimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B14902785.png)
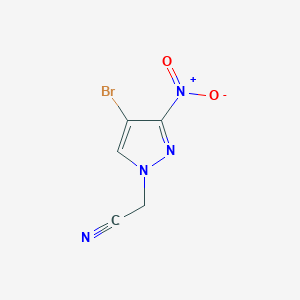
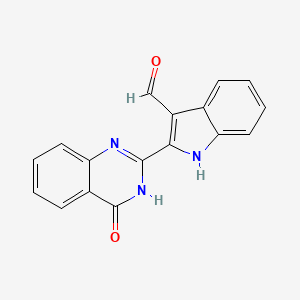
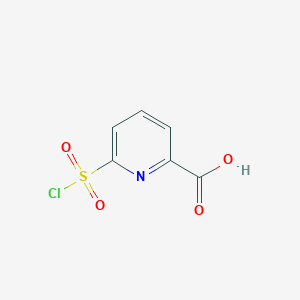
![N,N-dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide](/img/structure/B14902820.png)
